molecular formula C15H9FN2O3S B2988073 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide CAS No. 892848-72-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide

Cat. No. B2988073
CAS RN: 892848-72-5
M. Wt: 316.31
InChI Key: CPHWCRJQYWZDLI-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide, also known as DBIBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBF is a fluorinated benzamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7 . The inhibitory effects have been investigated through morphological analysis and cell apoptosis assessments, indicating that these compounds can induce apoptosis and cause cell cycle arrests .

High-Throughput Screening Assays

The fluorescence features of the [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes, which are structurally related to the compound, have been utilized to develop high-throughput screening assays . These assays are robust against autofluorescent and light-absorbing compounds, making them suitable for drug screening applications .

Binding Assays for Enzyme Inhibition

The compound’s derivatives have been used in binding assays to determine accurate binding constants for inhibitors against enzymes of the histone deacetylase family. This is particularly relevant for identifying inhibitors against acetylpolyamine amidohydrolases from Pseudomonas aeruginosa .

Material Science Applications

Due to its unique structural features, the compound has potential applications in materials science . Its derivatives could be used to investigate properties like fluorescence, which is valuable for developing new materials with specific optical characteristics.

Organic Synthesis

In the field of organic synthesis , the compound’s derivatives offer immense potential for creating novel synthetic pathways. This could lead to the development of new synthetic methods and the discovery of new reactions.

Pharmacological Research

The compound and its derivatives hold promise for pharmacological research , particularly in the development of new therapeutic agents. Its ability to interact with various biological targets can lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-4-2-1-3-8(9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWCRJQYWZDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide

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